UNC-926 Hydrochloride is a chemical compound recognized for its role as an inhibitor of the L3MBTL1 protein, which is involved in various biological processes, particularly in the regulation of gene expression through epigenetic mechanisms. This compound has gained attention in scientific research due to its potential implications in cancer biology and other diseases associated with epigenetic dysregulation.
UNC-926 Hydrochloride is classified as a methyl-lysine reader domain inhibitor. It specifically targets the L3MBTL1 protein, which recognizes and binds to methylated lysine residues on histones, influencing chromatin structure and gene expression. The compound is synthesized in laboratory settings, primarily for research purposes, and is not widely available commercially outside specialized chemical suppliers.
The synthesis of UNC-926 Hydrochloride involves several critical steps:
The synthetic route ensures high purity and yield, which are essential for the compound's effectiveness in biological assays.
UNC-926 Hydrochloride has a molecular formula of C₁₆H₂₁BrN₂O and a molecular weight of 337.25 g/mol. Its structure features a 3-bromophenyl group linked to a piperidine moiety through a methanone group, which plays a crucial role in its interaction with L3MBTL1.
The binding interactions are facilitated by the compound's ability to fit into the MBT domain of L3MBTL1, preventing its interaction with methylated histone peptides.
UNC-926 Hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include halogenating agents for substitution reactions and reducing agents like sodium borohydride for oxidation-reduction processes.
The mechanism of action of UNC-926 Hydrochloride involves its binding to the MBT domain of L3MBTL1. This interaction inhibits L3MBTL1's ability to recognize methylated lysine residues on histones, particularly H4K20me1. By preventing this interaction, UNC-926 alters the epigenetic landscape within cells, potentially leading to changes in gene expression patterns that could have significant biological consequences.
The compound exhibits a dissociation constant (Kd) of 3.9 micromolar for L3MBTL1 and an inhibitory concentration (IC50) of 3.2 micromolar for its close homolog L3MBTL3, demonstrating its specificity for L3MBTL1 over other proteins like 53BP1.
UNC-926 Hydrochloride is characterized by several physical and chemical properties:
These properties are essential for ensuring that the compound maintains its activity during experimental procedures.
UNC-926 Hydrochloride is primarily used in scientific research to study the role of L3MBTL1 in epigenetic regulation and gene expression. Its applications include:
By providing insights into these biological processes, UNC-926 Hydrochloride serves as a valuable tool for researchers aiming to understand and manipulate epigenetic mechanisms in health and disease contexts.
Lethal 3 Malignant Brain Tumor-Like Protein 1 (L3MBTL1) functions as a chromatin compaction factor through its recognition of mono- and dimethylated lysine residues on histone tails. This protein contains three malignant brain tumor (MBT) repeat domains that specifically bind histone marks such as monomethylated lysine 20 on histone H4 (H4K20me1) and monomethylated lysine 26 on histone H1 (H1K26me1). Upon binding, L3MBTL1 oligomerizes chromatin into transcriptionally repressive conformations, effectively silencing target genes. This activity positions L3MBTL1 as a critical regulator of epigenetic silencing in processes ranging from tumor suppression to viral latency maintenance. The protein’s ability to compact chromatin is dependent on its dual function as a reader of both repressive histone marks and methylated non-histone proteins, creating a scaffold for higher-order chromatin organization [1] [5] [9].
Table 1: Epigenetic Reader Domains and Their Functions
Reader Domain | Recognized Modification | Biological Function |
---|---|---|
L3MBTL1 MBT repeats | H4K20me1, H1K26me1 | Chromatin compaction, transcriptional repression |
53BP1 Tudor domain | H4K20me2 | DNA damage response |
CBX7 Chromodomain | H3K27me3 | Polycomb-mediated silencing |
UNC-926 Hydrochloride (chemical name: (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone hydrochloride) achieves targeted inhibition through precise molecular interactions within L3MBTL1’s MBT domain. The compound’s 3-bromophenyl moiety inserts into a conserved hydrophobic cleft typically occupied by methylated lysine residues, forming van der Waals contacts with residues Phe-263, Leu-289, and Tyr-298. Simultaneously, the protonated piperidine nitrogen and carbonyl group of UNC-926 establish hydrogen bonds with Glu-282 and Asn-286 in the MBT domain’s aromatic cage, mimicking natural methyl-lysine recognition. The hydrochloride salt enhances solubility and electrostatic complementarity with the binding pocket. Crystallographic studies reveal that UNC-926 binding induces conformational stabilization of the MBT domain, preventing its dynamic flexibility required for engaging methylated substrates [1] [3] [7].
Table 2: Key Structural Interactions Between UNC-926 Hydrochloride and L3MBTL1
UNC-926 Chemical Group | Interacting L3MBTL1 Residue | Interaction Type |
---|---|---|
3-Bromophenyl ring | Phe-263, Leu-289, Tyr-298 | Hydrophobic packing |
Carbonyl oxygen | Asn-286 side chain | Hydrogen bonding |
Protonated piperidine nitrogen | Glu-282 carboxylate | Ionic interaction |
Bromine atom | Phe-263 backbone | Halogen-π stacking |
UNC-926 Hydrochloride functions as a competitive antagonist by sterically occluding the H4K20me1 binding pocket of L3MBTL1’s third MBT domain. Biochemical assays demonstrate dose-dependent disruption of L3MBTL1-H4K20me1 complexes, with half-maximal inhibitory concentration (IC₅₀) values of 3.9 μM in peptide pull-down assays. At 25 μM concentration, UNC-926 reduces H4K20me1 binding by >80% in cellular models, effectively reversing L3MBTL1-mediated chromatin compaction. Specificity is evidenced by its minimal interference with 53BP1-H4K20me2 interactions even at concentrations exceeding 50 μM, confirming selective targeting of the MBT recognition module rather than global disruption of methyl-lysine reading functionality. This competitive mechanism directly impedes L3MBTL1 recruitment to repressed genomic loci, including HIV-1 latency maintenance regions and tumor suppressor promoters [1] [5] [6].
Table 3: Inhibition Efficacy of UNC-926 Hydrochloride in Functional Assays
Assay Type | Concentration | Inhibition Efficacy | Observed Outcome |
---|---|---|---|
Peptide pull-down | 3.9 μM (IC₅₀) | 50% disruption | Dissociation of L3MBTL1-H4K20me1 complexes |
Cellular chromatin binding | 25 μM | >80% reduction | Reactivation of silenced HIV-1 promoters |
Histone peptide array | 50 μM | No effect on 53BP1 | Specificity for MBT domains maintained |
UNC-926 Hydrochloride exhibits distinct selectivity patterns across the MBT domain family, binding L3MBTL1 (IC₅₀ = 3.9 μM) and its close homolog L3MBTL3 (IC₅₀ = 3.2 μM) with comparable affinity, while showing reduced potency against L3MBTL4 (IC₅₀ = 15.6 μM). This 4-fold selectivity differential between L3MBTL1/L3MBTL3 and L3MBTL4 arises from sequence variations in their aromatic binding cages, particularly the substitution of Tyr-298 in L3MBTL1 with phenylalanine in L3MBTL4, reducing halogen-bonding potential with UNC-926’s bromine atom. Crucially, UNC-926 demonstrates negligible binding (IC₅₀ >100 μM) to chromobox homolog 7 (CBX7), a polycomb protein containing a chromodomain that recognizes H3K27me3. Surface plasmon resonance studies confirm no detectable interaction with non-MBT readers including bromodomains (BRD4) and Tudor domains (53BP1), establishing UNC-926 as a specific MBT domain antagonist rather than a pan-epigenetic inhibitor [1] [3] [6].
Table 4: Selectivity Profile of UNC-926 Hydrochloride Across Epigenetic Reader Domains
Target Protein | Domain Type | IC₅₀ (μM) | Selectivity Index* vs. L3MBTL1 |
---|---|---|---|
L3MBTL1 | MBT repeats | 3.9 ± 0.4 | 1.0 (reference) |
L3MBTL3 | MBT repeats | 3.2 ± 0.6 | 1.2 |
L3MBTL4 | MBT repeats | 15.6 ± 1.2 | 0.25 |
CBX7 | Chromodomain | >100 | <0.04 |
53BP1 | Tudor domain | >100 | <0.04 |
*Selectivity Index = IC₅₀(L3MBTL1) / IC₅₀(Target)
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